molecular formula C17H21NO2S B10965331 3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B10965331
M. Wt: 303.4 g/mol
InChI Key: ZITWAEWOXWUDFE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N-(2,4,6-trimethylphenyl)aniline.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(2,4,6-trimethylphenyl)methylbenzenesulfonamide
  • 3,4-dimethyl-N-(2,4,6-trimethylphenyl)ethylbenzenesulfonamide

Uniqueness

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-11-8-14(4)17(15(5)9-11)18-21(19,20)16-7-6-12(2)13(3)10-16/h6-10,18H,1-5H3

InChI Key

ZITWAEWOXWUDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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